1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-9(2)11(5-3-7-12)6-4-10(8)13/h8-9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJZHRSNXUBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One
Retrosynthetic Analysis of the Piperidin-4-one Core
Retrosynthetic analysis is a method for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For the 2,3-dimethylpiperidin-4-one core, two primary disconnections are logical, based on well-established ring-forming reactions.
Mannich Reaction Approach: A double disconnection of the C2-N and C6-N bonds reveals a Mannich-type condensation strategy. This approach retrosynthetically cleaves the ring into an amine, an aldehyde, and a ketone component. For the 2,3-dimethylpiperidin-4-one core, this would suggest precursors such as ammonia, acetaldehyde, and 3-pentanone (B124093) or related synthons. The classical Mannich condensation is a powerful tool for forming β-amino carbonyl compounds and has been elegantly adapted for the synthesis of 2,6-diarylpiperidin-4-ones. chemrevlett.com
Dieckmann Cyclization Approach: A disconnection at the C2-C3 bond and the C5-C6 bond points towards an intramolecular condensation, such as the Dieckmann cyclization. core.ac.uk This pathway would involve a δ-amino diester precursor, which upon base-mediated cyclization and subsequent hydrolysis/decarboxylation, would yield the desired piperidin-4-one ring.
These retrosynthetic pathways provide a logical framework for developing multi-step and one-pot synthetic strategies.
Development of Novel Synthetic Pathways to the 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one Scaffold
Building upon the retrosynthetic analysis, various synthetic pathways can be devised. These range from sequential, multi-step syntheses that offer precise control over each transformation to more efficient one-pot sequences that combine multiple steps.
A common multi-step approach involves first forming the heterocyclic ring and then modifying its substituents.
Ring Formation Followed by N-Alkylation: This strategy would begin with the synthesis of 2,3-dimethylpiperidin-4-one. This intermediate can be prepared via a modified Mannich reaction or other cyclization methods. The secondary amine of the resulting piperidinone is then alkylated to introduce the 3-hydroxypropyl group. This N-alkylation can be achieved by reacting the piperidinone with a suitable three-carbon electrophile, such as 3-bromopropanol or acrolein followed by reduction. A similar synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine was accomplished by reacting the parent piperidine (B6355638) with 3-bromopropanol in the presence of potassium carbonate. prepchem.com
Incorporation of the N-Substituent from the Start: An alternative approach incorporates the N-(3-hydroxypropyl) moiety from the beginning. In this scenario, 3-aminopropan-1-ol serves as the nitrogen source in a Mannich-type condensation with appropriate aldehyde and ketone precursors to directly form the target molecule.
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot strategies are applicable to the synthesis of highly substituted piperidones.
Multi-Component Reactions (MCRs): An MCR could be designed to combine 3-aminopropan-1-ol, an aldehyde (e.g., acetaldehyde), and a β-ketoester or diketene (B1670635) in the presence of a catalyst to assemble the this compound scaffold in a single step. nih.govacs.org Various catalysts, such as ZrOCl₂·8H₂O, have been reported to efficiently promote such tandem reactions. semanticscholar.org
Tandem Cyclization-Rearrangement: Advanced one-pot methods involving transition metal catalysis have been developed. For instance, a sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, can produce highly substituted piperidin-4-ols. nih.govthieme-connect.com A similar strategy could be envisioned for the target ketone by designing an appropriate acyclic precursor.
Optimization of Reaction Conditions and Yields for Intermediate and Final Compound Synthesis
The efficiency of any synthetic route depends heavily on the optimization of reaction conditions. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. For the synthesis of piperidin-4-one derivatives, these factors significantly influence both the yield and purity of the products.
The choice of catalyst is critical in MCRs. While some reactions proceed under solvent-free conditions, others may require Lewis acids or other promoters. ajchem-a.com Similarly, in multi-step syntheses, each step must be optimized. For instance, in N-alkylation reactions, the choice of base and solvent can dramatically affect the reaction rate and yield. prepchem.com
Purification and crystallization are also key steps where optimization is crucial. The selection of an appropriate solvent system can significantly improve the purity and crystal quality of the final product. Ethanol is a commonly used solvent for recrystallizing piperidin-4-one derivatives, but mixtures such as benzene-petroleum ether or the use of acetonitrile (B52724) have also been reported to yield high-quality crystals. chemrevlett.comznaturforsch.com
The table below summarizes how different reductants can affect the yield and diastereoselectivity in a related one-pot piperidin-4-ol synthesis, illustrating the importance of reagent selection. nih.gov
| Entry | Reductant | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | NaBH₄ | -78 to 0 | 45 | >25:1 |
| 2 | LiBH₄ | -78 to 0 | 55 | >25:1 |
| 3 | Catecholborane | -78 | 80 | >25:1 |
| 4 | 9-BBN | -78 to 25 | 35 | 5:1 |
This interactive table is based on data for a related piperidin-4-ol synthesis and demonstrates the principle of optimizing reaction conditions.
Stereoselective Synthesis Approaches for Chiral Centers of this compound
The target molecule possesses two adjacent stereocenters at positions C2 and C3, making stereocontrol a significant synthetic challenge. The development of stereoselective methods is crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.
Approaches to stereoselective synthesis include:
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed. For example, N-galactosylation has been used to desymmetrize 2-pyridone, allowing for highly stereoselective nucleophilic additions and subsequent alkylations to form 3,4-disubstituted piperidin-2-ones. nih.gov
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective synthesis. Diphenylprolinol silyl (B83357) ether, for instance, has been used to mediate a one-pot, four-component synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity. nih.gov
Substrate Control: The existing stereochemistry in a substrate can direct the formation of new stereocenters. Diastereoselective epoxidation of chiral tetrahydropyridines, followed by regioselective ring-opening, provides a route to densely functionalized, oxygenated piperidines with high levels of stereocontrol. nih.gov
Controlling the relative stereochemistry between the methyl groups at C2 and C3 is a key aspect of the synthesis. The formation of either the cis or trans diastereomer can be influenced by thermodynamic or kinetic control.
High diastereoselectivity has been achieved in various piperidine syntheses. For example, a gold-catalyzed cyclization followed by reduction with catecholborane has been shown to produce piperidin-4-ols with excellent diastereoselectivity (dr >25:1). nih.gov In other systems, hydrogenation of 2,3-disubstituted pyridines using specific catalysts has demonstrated a high preference for cis-selective products. In the synthesis of 2,6-disubstituted piperid-4-ones, a mixture of diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with a base like K₂CO₃. nih.gov
The table below presents examples of different synthetic methods and the diastereoselectivity achieved for substituted piperidines.
| Method | Substituents | Diastereomeric Ratio (dr) | Reference |
| Gold-Catalyzed Cyclization/Reduction | 2,5-Disubstituted | >25:1 | nih.gov |
| Four-Component Condensation | 2,6-Disubstituted | Mixture, convertible to single cis isomer | nih.gov |
| Hydrogenation of Pyridines | 2,3-Disubstituted | cis-selective | |
| Epoxidation of Tetrahydropyridines | Densely Substituted | >95:5 | nih.gov |
This interactive table summarizes reported diastereoselectivity for various piperidine synthesis methods.
By carefully selecting the synthetic strategy and reaction conditions, it is possible to control the stereochemical outcome and efficiently synthesize specific isomers of this compound.
Enantioselective Approaches for Precursor Functionalization
The synthesis of enantiomerically pure precursors for complex molecules like this compound is a significant challenge in medicinal and synthetic chemistry. The 2,3-disubstituted piperidine core requires precise control over two adjacent stereocenters. Modern synthetic strategies have increasingly moved away from classical resolution techniques towards asymmetric catalysis to establish these chiral centers efficiently.
One prominent strategy involves the asymmetric hydrogenation of substituted pyridine (B92270) precursors. The hydrogenation of 2,3-disubstituted pyridines can be rendered enantioselective through the use of chiral catalysts. For instance, iridium(I) catalysts featuring chiral P,N-ligands have been successfully employed for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov This approach is part of a broader class of methods that use transition metals like ruthenium, cobalt, and iridium to achieve high stereoselectivity. nih.gov Another related method is a cis-selective hydroboration/hydrogenation cascade, which has proven particularly effective for 2,3-disubstituted pyridines. nih.gov
Catalyst-controlled C-H functionalization offers another sophisticated route for precursor synthesis. d-nb.info This method allows for the direct introduction of substituents at specific positions on a pre-formed piperidine ring with stereochemical control. For example, chiral dirhodium tetracarboxylate catalysts can control the site selectivity of C-H insertion reactions. Depending on the catalyst and the nitrogen-protecting group, functionalization can be directed to the C2, C3, or C4 positions. d-nb.infonih.gov For the synthesis of a 2,3-disubstituted pattern, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a stereoselective reductive ring-opening can be utilized to functionalize the C3 position. d-nb.infonih.gov
Copper-catalyzed asymmetric reactions have also emerged as a powerful tool. A recently developed method for synthesizing chiral 2,3-cis-disubstituted piperidines utilizes a regiospecific and enantioselective cyclizative aminoboration. nih.gov This reaction employs a chiral copper catalyst, such as Cu/(S, S)-Ph-BPE, to construct the six-membered ring with excellent control over both diastereoselectivity and enantioselectivity. nih.gov This method is notable for its broad substrate scope and compatibility with various functional groups under mild conditions. nih.gov
Organocatalysis provides a metal-free alternative for establishing stereocenters. Asymmetric organocatalytic conjugate additions to α,β-unsaturated nitroalkenes are a well-established tool for creating highly functionalized chiral building blocks. researchgate.net Specifically for piperidine synthesis, two different organocatalytic approaches based on an aza-Michael addition followed by cyclization have been developed to yield 2,3,4-trisubstituted piperidines in high enantiomeric excess. researchgate.net Furthermore, multi-component reactions, inspired by the biosynthesis of piperidine alkaloids, offer a highly convergent approach. A stereoselective three-component vinylogous Mannich-type reaction can be used to assemble multi-substituted chiral piperidines from simple precursors. rsc.org
| Method | Catalyst/Reagent Type | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium(I) or Ruthenium Catalysts | Reduction of pyridinium salts or pyridines | High enantioselectivity | nih.gov |
| Catalyst-Controlled C-H Functionalization | Chiral Dirhodium Tetracarboxylates | Direct C-H insertion on piperidine ring | High diastereoselectivity (up to >30:1 d.r.) and moderate to good enantioselectivity (52–83% ee) | d-nb.infonih.gov |
| Asymmetric Cyclizative Aminoboration | Chiral Copper Catalysts (e.g., Cu/(S, S)-Ph-BPE) | Intramolecular cyclization of aminoalkenes | Excellent enantioselectivities | nih.gov |
| Organocatalytic Aza-Michael Addition | Chiral Amines (e.g., Proline derivatives) | Conjugate addition followed by cyclization | High enantiomeric excess | researchgate.net |
| Stereoselective Mannich Reaction | Functionalized Dienolates / Chiral Auxiliaries | Three-component condensation/cyclization | High stereoselectivity | rsc.org |
Comparative Analysis of Synthetic Routes for Structural Analogs of this compound
The synthesis of structural analogs of this compound often involves modifying substituents on the piperidine ring or altering the N-alkyl chain. A comparative analysis of synthetic routes reveals a trade-off between classical, robust methods and modern, more versatile catalytic strategies.
Classical approaches, such as the Mannich reaction, are frequently used for the synthesis of piperidin-4-one cores. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are structural analogs, can be achieved via a one-pot condensation reaction involving an aldehyde, a ketone (3-chloro-2-butanone), and ammonium (B1175870) acetate (B1210297) in ethanol. nih.gov This method is operationally simple and allows for the straightforward assembly of the piperidin-4-one ring from readily available starting materials. nih.gov Similarly, the Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to produce dihydropyridine (B1217469) intermediates that are subsequently reduced to the corresponding piperidines. beilstein-journals.org These methods are advantageous for their simplicity and cost-effectiveness, making them suitable for large-scale synthesis. However, they often lack stereochemical control unless chiral starting materials are used, and the reaction conditions can be harsh, limiting functional group tolerance.
In contrast, modern catalytic methods offer superior control over stereochemistry and greater versatility. Asymmetric catalysis, as discussed in the previous section, allows for the direct synthesis of enantiomerically enriched piperidines. For instance, the rhodium-catalyzed asymmetric reductive Heck reaction provides a pathway to enantioenriched 3-substituted piperidines from pyridine itself, via a three-step process involving partial reduction, asymmetric carbometalation, and final reduction. acs.org This approach is highly modular, enabling the introduction of a wide variety of aryl and vinyl groups at the C3 position with excellent enantioselectivity. acs.org
Another key difference lies in the functionalization strategy. Classical methods typically construct the ring with the desired substituents already in place or incorporated into the starting materials. Modern approaches, particularly those involving C-H functionalization, allow for the late-stage modification of a pre-existing piperidine scaffold. d-nb.infonih.gov This provides a divergent synthetic route, where a common intermediate can be transformed into a library of diverse analogs by selectively functionalizing different C-H bonds, a strategy that is highly valuable in medicinal chemistry for structure-activity relationship studies.
The choice of synthetic route therefore depends on the specific goals of the synthesis. For producing large quantities of a simple analog where stereochemistry is not a primary concern, a classical multicomponent reaction like the Mannich condensation may be optimal. For the synthesis of complex, enantiomerically pure analogs for pharmacological testing, modern catalytic methods that offer high stereocontrol and modularity are generally superior.
| Synthetic Route | General Approach | Advantages | Disadvantages | Key Application |
|---|---|---|---|---|
| Mannich Reaction | One-pot multicomponent condensation | Operational simplicity, cost-effective, good for ring formation | Often lacks stereocontrol, potentially harsh conditions | Large-scale synthesis of simple piperidin-4-one cores nih.gov |
| Hantzsch Synthesis | Multicomponent reaction to form a dihydropyridine ring, followed by reduction | Access to a wide range of substituted products, well-established | Requires subsequent reduction step, regioselectivity can be an issue | Synthesis of dihydropyridine and piperidine libraries beilstein-journals.org |
| Asymmetric Catalysis (e.g., Reductive Heck) | Stepwise functionalization and/or cyclization using chiral catalysts | Excellent stereochemical control (enantio- and diastereoselectivity), high modularity | Higher cost of catalysts, multi-step sequences | Synthesis of enantiomerically pure, complex analogs for drug discovery acs.org |
| C-H Functionalization | Direct, catalyst-controlled introduction of substituents on a piperidine ring | High step- and atom-economy, allows for late-stage diversification | Requires development of specific catalysts for site-selectivity | Rapid generation of analog libraries from a common intermediate d-nb.infonih.gov |
Conformational Analysis and Stereochemical Considerations of 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One
Conformational Preferences of the Piperidin-4-one Ring System
The piperidin-4-one ring, a six-membered saturated heterocycle, typically adopts a chair conformation to minimize torsional and steric strain. This is analogous to the well-studied cyclohexane (B81311) ring. However, the presence of the nitrogen atom and the carbonyl group introduces specific electronic and steric effects that can influence the ring's geometry. The chair conformation is generally the most stable, but other forms, such as boat and twist-boat conformations, can exist in equilibrium or as transition states.
The stability of the chair conformation is primarily due to the staggering of all substituents on adjacent carbon atoms, which minimizes torsional strain. In substituted piperidin-4-ones, the substituents will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions, a form of steric hindrance. However, the presence of the sp²-hybridized carbonyl carbon can lead to a slight flattening of the ring in that region.
In some instances, particularly with bulky N-substituents or specific substitution patterns on the ring, the energy difference between the chair and non-chair conformations can be diminished, leading to a more flexible system or even a preference for a twist-boat conformation. researchgate.net
Influence of N-Substituent (3-Hydroxypropyl) on Piperidin-4-one Ring Conformation
The N-substituent plays a pivotal role in determining the conformational equilibrium of the piperidine (B6355638) ring. The 3-hydroxypropyl group in 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one can influence the ring conformation through several mechanisms.
Firstly, the steric bulk of the N-substituent can affect the nitrogen inversion barrier and the ring inversion process. A bulky substituent will generally favor an equatorial orientation to minimize steric clashes with the axial hydrogens at C-2 and C-6.
Secondly, the flexible 3-hydroxypropyl chain can engage in intramolecular interactions. The terminal hydroxyl group has the potential to form an intramolecular hydrogen bond with the lone pair of electrons on the nitrogen atom or even with the carbonyl oxygen. Such an interaction could stabilize specific conformations of both the side chain and the piperidine ring, potentially influencing the chair-boat equilibrium or favoring a particular chair conformation.
The orientation of the N-substituent is also crucial. The bond between the nitrogen and the propyl group can adopt different rotamers, leading to various spatial arrangements of the side chain relative to the ring. The interplay between steric hindrance and potential intramolecular hydrogen bonding will determine the preferred rotameric and ring conformations.
Stereochemistry at C-2 and C-3 Methyl Positions in this compound
The presence of two chiral centers at C-2 and C-3, each bearing a methyl group, introduces stereoisomerism in this compound. This results in the possibility of four diastereomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative orientation of the two methyl groups, either cis or trans, significantly impacts the conformational preferences of the piperidine ring.
In a chair conformation, substituents can occupy either axial or equatorial positions. For the cis-isomers ((2R,3S) and (2S,3R)), one methyl group can be in an axial position while the other is equatorial, or both could be in a conformation where one is pseudo-axial and the other pseudo-equatorial in a non-chair form. For the trans-isomers ((2R,3R) and (2S,3S)), both methyl groups can be in equatorial positions (diequatorial) or both in axial positions (diaxial).
Generally, a diequatorial arrangement is sterically favored over a diaxial one due to the avoidance of 1,3-diaxial interactions. Therefore, the trans-isomer with both methyl groups in equatorial positions is expected to be the most stable. In the cis-isomer, the conformation where the C-2 methyl group is equatorial and the C-3 methyl group is axial, or vice versa, would be preferred over a conformation where either group is forced into a more sterically hindered environment. The final preferred conformation will be a balance between minimizing the steric strain from all substituents, including the N-(3-hydroxypropyl) group.
The stereochemical configuration can be determined using techniques like NMR spectroscopy, specifically by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. nih.govfigshare.com
Dynamic Conformational Studies (e.g., Ring Inversion, Side Chain Rotamerism)
The this compound molecule is not static but undergoes dynamic conformational changes. The two primary dynamic processes are ring inversion and side-chain rotamerism.
Ring Inversion: The piperidin-4-one ring can flip between two chair conformations. For the trans-diequatorial isomer, ring inversion would lead to a high-energy trans-diaxial conformation, making the initial conformation strongly preferred. For the cis-isomer, ring inversion would interconvert the axial and equatorial positions of the methyl groups, and the two chair conformations may have similar energies, leading to a more dynamic equilibrium. The energy barrier for this process can be studied using variable temperature NMR spectroscopy.
Side Chain Rotamerism: The N-(3-hydroxypropyl) side chain has several single bonds around which rotation can occur. This leads to multiple possible conformations (rotamers) for the side chain. The rotation around the N-CH₂ bond is particularly important as it determines the spatial relationship between the side chain and the ring. The interconversion between different rotamers is typically a fast process at room temperature but can be studied by advanced NMR techniques or computational methods. The potential for intramolecular hydrogen bonding can raise the energy barrier for certain rotations.
Computational Predictions of Stable Conformations of this compound
In the absence of experimental data, computational chemistry provides a powerful tool to predict the stable conformations of this compound. researchgate.net Molecular mechanics and quantum mechanics methods can be employed to calculate the potential energy surface of the molecule and identify the low-energy conformers.
A systematic conformational search can be performed to explore the different ring conformations (chair, boat, twist-boat) and the various rotamers of the N-(3-hydroxypropyl) side chain and the C-2 and C-3 methyl groups. For each diastereomer, the geometries of the potential conformers can be optimized, and their relative energies can be calculated. This allows for the prediction of the most stable conformation and the relative populations of different conformers at a given temperature.
Computational methods can also be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformational model. Theoretical calculations can also provide insights into the strength and geometry of any potential intramolecular hydrogen bonds.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the relative energies of different conformations for a trans-diastereomer of this compound.
| Conformation | C-2 Methyl | C-3 Methyl | N-Substituent | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | Equatorial | Equatorial | 0.00 |
| Chair 2 | Axial | Axial | Axial | 5.80 |
| Twist-Boat 1 | - | - | Equatorial | 3.50 |
| Twist-Boat 2 | - | - | Axial | 4.20 |
| Boat | - | - | - | 6.50 |
This table is illustrative and based on general principles of conformational analysis. The actual energy values would need to be determined by specific computational calculations for the molecule.
Reactivity and Mechanistic Investigations of 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One
Reactivity of the Ketone Functionality (C-4)
The ketone at the C-4 position is a key site for reactivity. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Typical reactions would include:
Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone to a secondary alcohol, yielding 1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-ol. The stereochemistry of the resulting alcohol would depend on the steric hindrance posed by the adjacent methyl groups at C-2 and C-3.
Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, organolithium reagents) would lead to the formation of a tertiary alcohol at the C-4 position.
Cyanohydrin Formation: Treatment with hydrogen cyanide (or a source of cyanide ions) would likely form a cyanohydrin.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) could be used to replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.
Imine and Enamine Formation: Condensation with primary or secondary amines, respectively, would be expected to form imines or enamines, although the intramolecular tertiary amine could influence this reactivity.
Reactions at the α-Carbons (C-3, C-5) Adjacent to the Carbonyl
The protons on the carbons alpha (α) to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate ion.
Enolate Formation: The presence of a methyl group at C-3 means only one α-proton is available at that position, while C-5 has two. Base-catalyzed enolization could occur at either position.
Alkylation and Acylation: The resulting enolate can act as a nucleophile, attacking electrophiles like alkyl halides or acyl chlorides in α-alkylation or α-acylation reactions.
Aldol (B89426) Condensation: The enolate could also react with another carbonyl compound (including another molecule of itself) in an aldol addition or condensation reaction.
Reactivity of the Tertiary Amine (N-1)
The nitrogen atom in the piperidine (B6355638) ring is a tertiary amine, making it nucleophilic and basic.
Alkylation and Acylation Reactions
While the nitrogen is already tertiary, it can still react with certain electrophiles.
Alkylation: Further alkylation is possible but leads to a quaternary ammonium (B1175870) salt (see below).
Acylation: Acylation of a tertiary amine is not a standard reaction as it cannot form a stable amide. However, it can be involved in certain catalytic cycles or react with highly reactive acylating agents.
Quaternization Chemistry
The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon, such as in an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. This reaction, known as quaternization, would result in a positively charged nitrogen atom. The product would be a 1-(3-hydroxypropyl)-1-alkyl-2,3-dimethylpiperidin-4-onium salt.
Reactivity of the Primary Alcohol Functionality on the N-Substituent
The terminal hydroxyl (-OH) group on the 3-hydroxypropyl substituent is a primary alcohol and will exhibit typical alcohol reactivity.
Oxidation: It can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The product of oxidation to the carboxylic acid would be 3-(2,3-dimethyl-4-oxopiperidin-1-yl)propanoic acid .
Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) under appropriate conditions (e.g., Fischer esterification) would form an ester.
Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis, by first deprotonating it to form an alkoxide and then reacting it with an alkyl halide.
Conversion to Alkyl Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could replace the hydroxyl group with a chlorine or bromine atom, respectively.
Without specific literature, any data on reaction yields, optimal conditions, or stereochemical outcomes for 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one would be purely speculative. Further empirical research is required to characterize the precise chemical behavior of this compound.
Oxidation Reactions
No studies detailing the oxidation of this compound were identified. Research in this area would typically explore the selective oxidation of the primary alcohol on the hydroxypropyl side chain to an aldehyde or a carboxylic acid, or potential reactions involving the ketone or the tertiary amine under various oxidizing conditions.
Esterification and Etherification
Specific data on the esterification or etherification of the primary alcohol group of this compound is not available in the current body of scientific literature. Such studies would provide insight into the synthesis of derivatives with modified polarity and biological activity.
Nucleophilic Substitution Reactions
There is a lack of information regarding nucleophilic substitution reactions at the carbon bearing the hydroxyl group or other positions of the this compound molecule.
Intra- and Intermolecular Reactions Involving Multiple Functional Groups of this compound
No documented research exists on the intra- or intermolecular reactions of this compound. Given the presence of a ketone, a tertiary amine, and a primary alcohol, the potential for such reactions, including cyclizations or dimerizations under specific conditions, would be an area of interest for chemical synthesis.
Mechanistic Pathways of Key Transformations (e.g., reaction kinetics, intermediate characterization)
Without specific reactions reported for this compound, there is consequently no information on the mechanistic pathways, reaction kinetics, or characterization of intermediates for any of its transformations.
Acid-Base Properties and Protonation Equilibria of the Piperidin-4-one Nitrogen
The acid-base properties and the protonation equilibria of the tertiary nitrogen within the piperidin-4-one ring of this specific molecule have not been reported. Data in this area, such as the pKa value, would be fundamental to understanding its behavior in biological systems and for the development of purification and analytical methods.
Computational and Theoretical Studies on 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One
Quantitative Structure-Reactivity Relationships (QSAR) for Related Piperidinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperidinone derivatives, which form the core scaffold of numerous biologically active molecules, QSAR models provide valuable insights into the structural requirements for desired therapeutic effects. These models enable the prediction of activity for novel, unsynthesized compounds, thereby guiding rational drug design and optimization.
Research in this area has explored a variety of piperidinone analogs to elucidate the key molecular features governing their pharmacological profiles, which can range from anticancer to antimicrobial activities. nih.govnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, followed by the application of statistical methods to develop a predictive model.
A study on furan-pyrazole piperidine (B6355638) derivatives with Akt1 inhibitory and antiproliferative activities utilized three-dimensional (3D) and 2D autocorrelation descriptors. nih.gov A genetic algorithm (GA) was employed for descriptor selection, and a multiple linear regression (MLR) model was established to correlate these descriptors with the half-maximal inhibitory concentration (IC50). nih.gov The robustness and predictive power of the resulting QSAR models were rigorously assessed through internal and external validation methods. nih.gov
Similarly, QSAR analyses have been applied to piperine (B192125) analogs, which contain a piperidine moiety, to predict their efficacy as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov In this research, descriptors such as the partial negative surface area, the molecular shadow area, and the heat of formation were found to be critical in determining the inhibitory activity. nih.gov The developed model demonstrated a strong correlation between these descriptors and the biological activity, highlighting that an increase in the exposed partial negative surface area enhances inhibitory action. nih.gov
The general workflow for a QSAR study on piperidinone derivatives typically involves the following steps:
Dataset Selection: A series of structurally related piperidinone derivatives with experimentally determined biological activities is compiled.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized. A wide range of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated.
Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to create a mathematical model. researchgate.netnih.gov
Model Validation: The predictive ability of the model is evaluated using various statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govresearchgate.net Validation is often performed using an external test set of compounds that were not used in the model development. nih.govnih.gov
The insights gained from QSAR models for piperidinone derivatives are instrumental in identifying the key structural modifications that can lead to enhanced biological activity. For instance, these models can quantify the impact of substituent size, hydrophobicity, and electronic properties at different positions of the piperidinone ring on the compound's reactivity or binding affinity to a biological target. gu.se By understanding these relationships, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process.
Below is an illustrative table summarizing the types of descriptors and statistical methods commonly employed in QSAR studies of piperidinone-related structures.
| Descriptor Type | Examples | Statistical Method | Application Example |
| Topological | Connectivity indices, Wiener index | Multiple Linear Regression (MLR) | Predicting antibacterial activity of piperine analogs nih.gov |
| Spatial/3D | Molecular shadow area, Surface area | Genetic Algorithm (GA) - MLR | Modeling Akt1 inhibitory activity of furan-pyrazole piperidines nih.gov |
| Thermodynamic | Heat of formation, Dipole moment | Partial Least Squares (PLS) | Investigating oxidosqualene cyclase inhibition researchgate.net |
| Electronic | Partial charges, HOMO/LUMO energies | Support Vector Machines (SVM) | Predicting anticancer activity nih.gov |
Derivatization and Chemical Transformations of 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One
Synthesis of Advanced Intermediates from the Core Structure
The 1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-one core structure is a valuable starting point for the synthesis of more complex pharmaceutical intermediates. The inherent functionality of the molecule allows for its use as a scaffold to introduce additional pharmacophoric features. For instance, the piperidin-4-one moiety is a key structural component in a number of highly active narcotic analgesics, such as fentanyl and its analogues. The synthesis of these complex molecules often involves the initial elaboration of a substituted piperidin-4-one.
One common strategy involves the conversion of the ketone to an amino group, followed by acylation. An optimized Strecker-type condensation of a piperidone with an amine and a cyanide source can yield an amino-nitrile, which can then be hydrolyzed to the corresponding amino-amide and subsequently to the amino acid. Esterification and further N-acylation can then provide access to a wide range of fentanyl-type analogues. While this has been demonstrated on 1-benzylpiperidin-4-one, a similar pathway could be envisioned for this compound, with the hydroxypropyl group potentially requiring protection during the synthetic sequence.
The following table outlines a hypothetical synthetic pathway for an advanced intermediate starting from the core structure, based on analogous transformations.
| Step | Reactants | Reagents | Product | Transformation |
| 1 | This compound, Aniline | Trimethylsilyl cyanide | 4-Anilino-1-(3-hydroxypropyl)-2,3-dimethylpiperidine-4-carbonitrile | Strecker Reaction |
| 2 | 4-Anilino-1-(3-hydroxypropyl)-2,3-dimethylpiperidine-4-carbonitrile | Concentrated H₂SO₄ | 4-Anilino-1-(3-hydroxypropyl)-2,3-dimethylpiperidine-4-carboxamide | Nitrile Hydrolysis |
| 3 | 4-Anilino-1-(3-hydroxypropyl)-2,3-dimethylpiperidine-4-carboxamide | Propionyl chloride | N-(1-(4-((propionyl)amino)carbonyl)-1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-yl)aniline | N-Acylation |
This sequence highlights how the core structure can be elaborated to incorporate an N-acylamino functionality, a common feature in many biologically active compounds.
Functional Group Interconversions on the N-Substituent
Oxidation: The primary alcohol of the N-(3-hydroxypropyl) group can be oxidized to the corresponding carboxylic acid, N-(2-carboxyethyl)-2,3-dimethylpiperidin-4-one. This transformation introduces an acidic moiety, which can significantly alter the pharmacological profile of the molecule. Various oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods like those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant.
Esterification: The hydroxyl group can readily undergo esterification with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This modification can be used to introduce a wide range of functional groups and to create prodrugs where the ester linkage is designed to be cleaved in vivo.
Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, and subsequently displaced by a halide ion (e.g., from sodium bromide or sodium iodide) to yield the corresponding N-(3-halopropyl) derivative. These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups, including azides, cyanides, and various amines.
The table below summarizes these potential transformations.
| Transformation | Reagents | Product Functional Group |
| Oxidation | TEMPO, NaOCl | Carboxylic Acid |
| Esterification | Acyl chloride, Pyridine (B92270) | Ester |
| Halogenation | PBr₃ | Bromoalkane |
Modifications of the Piperidin-4-one Ring System
The piperidin-4-one ring itself is amenable to a range of structural modifications, including ring expansion, ring contraction, and annulation reactions, leading to novel heterocyclic scaffolds.
Ring Expansion:
Beckmann Rearrangement: The ketone at the 4-position can be converted to its oxime, which upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid), can undergo a Beckmann rearrangement. researchgate.netajchem-a.comnih.govnih.gov This reaction would lead to the formation of a seven-membered lactam (azepan-4-one) derivative. The regioselectivity of the rearrangement will be influenced by the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms.
Schmidt Reaction: Direct treatment of the piperidin-4-one with hydrazoic acid (HN₃) in the presence of a strong acid can also effect a ring expansion to the corresponding lactam, similar to the Beckmann rearrangement. syrris.jpresearchgate.netresearchgate.nettue.nl
Ring Contraction:
Favorskii Rearrangement: Halogenation of the piperidin-4-one at the α-position (C-3 or C-5), followed by treatment with a base, can induce a Favorskii rearrangement. lboro.ac.ukresearchgate.netchemrevlett.comsphinxsai.com This reaction would result in the formation of a five-membered ring (pyrrolidine) with a carboxylic acid or ester functionality, depending on the base and solvent used.
Annulation Reactions: Annulation reactions involve the construction of a new ring fused to the existing piperidine (B6355638) ring. These reactions typically utilize the reactivity of the ketone and the adjacent methylene (B1212753) groups. For instance, aza-Pummerer type reactions have been used for the [5+1] acid-mediated annulation to form 4,4-disubstituted N-benzyl piperidines.
| Reaction | Key Intermediate/Reagents | Product Ring System |
| Beckmann Rearrangement | Oxime, Acid catalyst | Azepan-4-one (Lactam) |
| Schmidt Reaction | Hydrazoic acid, Strong acid | Azepan-4-one (Lactam) |
| Favorskii Rearrangement | α-Halo-ketone, Base | Pyrrolidine-carboxylic acid derivative |
Formation of Heterocyclic Fused Systems Incorporating the Piperidinone Moiety
The carbonyl group and the adjacent α-carbons of the this compound are key functionalities for the construction of fused heterocyclic systems. These reactions significantly increase the structural complexity and can lead to compounds with novel biological activities.
Synthesis of Fused Pyrazoles: Reaction of the piperidin-4-one with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) can generate a β-chloro-α,β-unsaturated aldehyde intermediate. Subsequent reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a pyrazolo[3,4-d]piperidine ring system.
Synthesis of Fused Isoxazoles: Condensation of the piperidin-4-one with a suitable three-carbon building block, such as an enone, in the presence of an isoxazole (B147169) precursor like 3-methylisoxazol-5-amine, can lead to the formation of isoxazolo[5,4-b]piperidine derivatives. Microwave-assisted multi-component reactions have been shown to be effective for this type of transformation.
Synthesis of Fused Pyrimidines: The piperidin-4-one can serve as a precursor for the synthesis of fused pyrimidines. For example, reaction with cyano- or ethoxycarbonyl-containing reagents can lead to the formation of pyridopyrimidine derivatives.
Synthesis of Fused Thiophenes (Gewald Reaction): The Gewald reaction, a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur in the presence of a base, can be applied to this compound. This would lead to the formation of a fused 2-aminothiophene ring, a valuable scaffold in medicinal chemistry.
| Fused Heterocycle | Key Reagents/Reaction Type |
| Pyrazole | Vilsmeier-Haack reagent, Hydrazine |
| Isoxazole | Multi-component reaction with an isoxazole precursor |
| Pyrimidine | Condensation with cyano- or ethoxycarbonyl-containing reagents |
| Thiophene | Gewald Reaction (activated nitrile, sulfur, base) |
Design and Synthesis of Chemically Modified Analogs for Probing Reactivity
To probe the reactivity of the this compound scaffold, a series of chemically modified analogs can be designed and synthesized. These analogs would systematically vary the electronic and steric properties of the molecule, providing insights into its chemical behavior.
Modification of the N-Substituent:
Varying the Chain Length: Synthesis of analogs with N-(2-hydroxyethyl), N-(4-hydroxybutyl), and longer N-hydroxyalkyl chains would allow for the study of the influence of chain length on intramolecular cyclization reactions and other transformations.
Introducing Electron-Withdrawing/Donating Groups: Replacing the terminal hydroxyl group with other functionalities, such as an ether, an amine, or a sulfone, would modulate the nucleophilicity of the nitrogen atom and influence the reactivity of the piperidine ring.
Modification of the Piperidin-4-one Ring:
Introduction of Substituents at the 3- and 5-positions: Analogs with substituents at the C-3 and C-5 positions can be synthesized to study their influence on reactions involving the enolate, such as the Favorskii rearrangement.
The synthesis of these analogs would likely follow established routes for the preparation of substituted piperidin-4-ones, such as the Mannich reaction or other multi-component condensation reactions. The data obtained from studying the reactivity of these analogs would be invaluable for understanding the structure-reactivity relationships of this class of compounds and for designing future synthetic targets with desired properties.
Advanced Analytical Methodologies for Complex Organic Compounds Contextualized for 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One Research
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
The unambiguous determination of the chemical structure of 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one and its derivatives relies heavily on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are at the forefront of these analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques such as ¹H and ¹³C NMR provide the foundational data for structural elucidation. nih.govkfupm.edu.sa In the case of this compound, ¹H NMR would reveal the chemical shifts, integration, and coupling constants of the protons in the piperidine (B6355638) ring, the N-hydroxypropyl side chain, and the methyl groups. Similarly, ¹³C NMR spectroscopy would identify the chemical shifts of all carbon atoms, including the carbonyl group (C=O) characteristic of the piperidin-4-one structure. kfupm.edu.sa
For more complex derivatives, 2D NMR techniques are essential for establishing connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This technique is used to identify proton-proton couplings within the molecule, helping to trace the connectivity of the entire spin system. sdsu.edu For instance, COSY would be instrumental in confirming the relative positions of the methyl groups on the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H one-bond connections. youtube.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This would be particularly useful in confirming the attachment of the 3-hydroxypropyl group to the nitrogen atom of the piperidine ring.
| Technique | Information Gained for this compound | Hypothetical Data/Observations |
| ¹H NMR | Chemical environment and connectivity of protons. | Signals corresponding to the piperidine ring protons, the two methyl groups, and the N-hydroxypropyl chain. |
| ¹³C NMR | Number and type of carbon atoms. | A characteristic downfield signal for the C=O group (~200-210 ppm), and distinct signals for the carbons of the piperidine ring, methyl groups, and hydroxypropyl chain. |
| COSY | ¹H-¹H coupling networks. | Cross-peaks indicating coupling between adjacent protons on the piperidine ring and the hydroxypropyl chain. |
| HSQC | Direct ¹H-¹³C correlations. | Correlation peaks for each protonated carbon, confirming which protons are attached to which carbons. |
| HMBC | Long-range ¹H-¹³C correlations. | Key correlations from the protons on the carbon adjacent to the nitrogen to the carbons in the piperidine ring, confirming the N-substitution. |
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. chemguide.co.ukresearchgate.net For this compound, characteristic fragmentation would likely involve cleavage of the N-hydroxypropyl side chain and fragmentation of the piperidine ring. wvu.edu
| MS Technique | Information Gained | Hypothetical m/z Values |
| HRMS (ESI+) | Accurate molecular weight and formula determination. | [M+H]⁺ corresponding to the exact mass of C₁₀H₁₉NO₂ + H⁺. |
| MS/MS | Structural information from fragmentation patterns. | Fragments corresponding to the loss of the hydroxypropyl group, loss of water, and cleavage of the piperidine ring. |
Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers
Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. For chiral compounds like this compound, which has stereocenters at the 2 and 3 positions of the piperidine ring, chiral HPLC is the method of choice for separating enantiomers and diastereomers. sigmaaldrich.com This is often achieved using a chiral stationary phase (CSP). mdpi.comresearchgate.net The choice of the CSP and the mobile phase is critical for achieving good resolution. nih.gov
| HPLC Method | Application | Typical Stationary Phase | Mobile Phase Example |
| Reverse-Phase HPLC | Purity assessment of the synthesized compound. | C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid |
| Chiral HPLC | Separation of enantiomers and diastereomers. | Polysaccharide-based (e.g., Chiralcel OD) or macrocyclic antibiotic-based (e.g., Chirobiotic V) | Heptane/Isopropanol with a modifier like diethylamine |
Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of volatile derivatives of this compound. For the separation of stereoisomers, chiral capillary columns are utilized. google.comnih.govnih.gov Derivatization of the molecule may be necessary to increase its volatility.
| GC Method | Application | Typical Column | Hypothetical Conditions |
| GC-FID/GC-MS | Purity assessment and identification. | Capillary column (e.g., HP-5) | Temperature programming from 100 to 250 °C. |
| Chiral GC | Separation of volatile stereoisomers. | Chiral capillary column (e.g., Chirasil-Val) | Isothermal or programmed temperature run depending on the volatility of the analytes. |
Crystallographic Analysis of Solid-State Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ijitee.orgmdpi.com For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. Piperidin-4-one rings typically adopt a chair conformation, but other conformations like a twist-boat are also possible depending on the substituents. chemrevlett.comresearchgate.netbakhtiniada.ru The crystallographic data would also reveal the orientation of the methyl and N-hydroxypropyl substituents, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. nih.govnih.gov
| Crystallographic Parameter | Information Provided | Hypothetical Value/Observation for this compound |
| Crystal System | The symmetry of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The internal symmetry of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | a, b, c (Å) and α, β, γ (°) |
| Conformation of Piperidine Ring | The 3D shape of the six-membered ring. | Predominantly a chair conformation. |
| Substituent Orientations | The positions of the methyl and hydroxypropyl groups (axial/equatorial). | Dependent on the specific stereoisomer. |
| Intermolecular Interactions | How molecules are packed in the crystal. | Hydrogen bonding involving the hydroxyl group and the carbonyl oxygen. |
Future Research Directions and Unexplored Avenues for 1 3 Hydroxypropyl 2,3 Dimethylpiperidin 4 One Chemistry
Development of Green Chemistry Approaches for Synthesis
The synthesis of piperidin-4-one derivatives has traditionally involved methods that may not align with the principles of green chemistry. Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one.
Key areas for exploration include:
Use of Deep Eutectic Solvents (DES): Recent studies have demonstrated the effectiveness of deep eutectic solvents, such as those based on glucose-urea or choline (B1196258) chloride, as inexpensive and biodegradable reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents can replace volatile and hazardous organic solvents, contributing to a greener synthetic process. researchgate.net
One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions for the assembly of the this compound scaffold would significantly improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. nih.govacs.org
Catalyst Optimization: The exploration of novel, reusable, and non-toxic catalysts can further enhance the green credentials of the synthesis. This includes both heterogeneous catalysts for ease of separation and organocatalysts as metal-free alternatives.
| Green Synthesis Approach | Potential Advantages for this compound |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, reduced use of volatile organic compounds. asianpubs.orgresearchgate.net |
| One-Pot Reactions | Increased efficiency, reduced waste, lower energy consumption. nih.govacs.org |
| Novel Catalysis | Improved selectivity, easier product separation, reduced metal contamination. |
Exploration of Catalytic Reactions Involving the Compound
The inherent structural features of this compound, namely the tertiary amine and the ketone functionality, suggest its potential as a catalyst or a ligand in various chemical transformations.
Future research could focus on:
Organocatalysis: The piperidine (B6355638) moiety is a well-established motif in organocatalysis. Investigating the catalytic activity of this compound in reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations could unveil new catalytic applications. rsc.org
Ligand Synthesis for Transition Metal Catalysis: The nitrogen and oxygen atoms in the molecule could serve as coordination sites for metal ions. The synthesis of transition metal complexes with this compound as a ligand could lead to novel catalysts for a range of organic transformations, including hydrogenation, oxidation, and cross-coupling reactions. researchgate.net The development of such catalysts is a significant area of modern chemical research. nih.gov
Advanced Materials Science Applications and Integration into Complex Molecular Architectures
While piperidin-4-ones are primarily recognized for their pharmacological potential, their unique structural and electronic properties could be harnessed in the field of materials science. researchgate.netnih.gov
Unexplored avenues include:
Corrosion Inhibitors: The nitrogen and oxygen atoms in the piperidine ring can effectively adsorb onto metal surfaces, suggesting that this compound could be investigated as a corrosion inhibitor for mild steel and other alloys. researchgate.net
Building Blocks for Functional Polymers: The hydroxypropyl side chain offers a reactive handle for polymerization. Incorporating the this compound unit into polymer backbones could lead to new materials with interesting thermal, optical, or coordination properties.
Scaffolds for Complex Molecules: Piperidin-4-ones are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. researchgate.netchemrevlett.com The specific substitution pattern of this compound could be leveraged to create novel and intricate molecular architectures with potential applications in drug discovery and chemical biology.
Theoretical Prediction of Novel Reactivity Patterns
Computational chemistry and theoretical modeling offer powerful tools to predict and understand the chemical behavior of molecules, thereby guiding experimental work.
For this compound, future theoretical studies could involve:
Conformational Analysis: A detailed understanding of the preferred conformations of the piperidine ring and the side chain is crucial for predicting its reactivity and interactions with other molecules.
Reactivity Mapping: Computational methods can be employed to predict the most likely sites for nucleophilic and electrophilic attack, as well as to explore the potential for pericyclic reactions and rearrangements.
Molecular Docking and In Silico Screening: Given the established biological activity of many piperidin-4-one derivatives, molecular docking studies could be performed to predict the binding affinity of this compound with various biological targets, potentially identifying new therapeutic applications. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydroxypropyl)-2,3-dimethylpiperidin-4-one, and how can purity be optimized?
- Methodology :
- Step 1 : Start with a piperidin-4-one backbone and introduce substituents via nucleophilic substitution or reductive amination. For example, alkylation of the piperidine nitrogen with 3-hydroxypropyl groups can be achieved using bromopropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .
- Critical Note : Ensure anhydrous conditions to avoid hydrolysis of intermediates. Safety protocols for handling irritants (e.g., skin/eye protection) are essential .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodology :
- NMR Analysis : Confirm the presence of the 3-hydroxypropyl group via ¹H-NMR (δ ~1.6–2.0 ppm for methylene protons adjacent to the hydroxyl) and ¹³C-NMR (δ ~60–70 ppm for the hydroxyl-bearing carbon). The 2,3-dimethyl groups appear as singlets in ¹H-NMR .
- Mass Spectrometry : Use high-resolution MS (ESI+) to verify the molecular ion peak (expected m/z ~212.2 for C₁₁H₂₁NO₂). Fragmentation patterns can confirm substituent positions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Receptor Binding Assays : Screen for activity against CNS targets (e.g., opioid or dopamine receptors) using radioligand displacement assays. Prepare test solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cells. Include positive controls (e.g., cisplatin) and validate results with triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Methodology :
- Modification Strategy : Synthesize analogs with variations in the hydroxypropyl chain length (e.g., 2-hydroxyethyl vs. 4-hydroxybutyl) or methyl group positions. Assess changes in lipophilicity (logP via shake-flask method) and bioavailability .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., steric bulk, hydrogen-bond donors) with IC₅₀ values. Computational docking (AutoDock Vina) can predict binding modes to target proteins .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology :
- Source Analysis : Compare assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC traces vs. reference standards). Contradictions may arise from impurities (e.g., unreacted intermediates) or degradation products .
- Reproducibility Testing : Replicate assays in independent labs using standardized protocols. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What computational strategies are effective for predicting metabolic stability?
- Methodology :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. Focus on hydroxylation sites (e.g., the 3-hydroxypropyl group) and potential glucuronidation .
- Experimental Validation : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodology :
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes. Measure solubility via shake-flask method at physiological pH (7.4) .
- Pharmacokinetics : Conduct bioavailability studies in rodent models, comparing oral vs. intravenous administration. Plasma samples are analyzed via LC-MS/MS .
Data Contradiction Analysis
- Case Example : If one study reports potent serotonin receptor binding (Ki = 10 nM) while another shows no activity:
- Resolution Steps :
Verify compound identity (NMR, HRMS).
Check receptor assay conditions (e.g., membrane preparation vs. whole-cell assays).
Test for allosteric vs. orthosteric binding using functional assays (e.g., cAMP accumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
